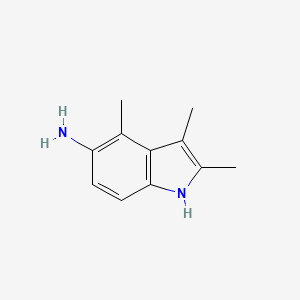

2,3,4-Trimethyl-1H-indol-5-amine

Overview

Description

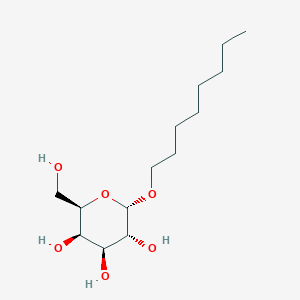

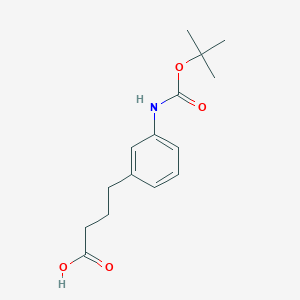

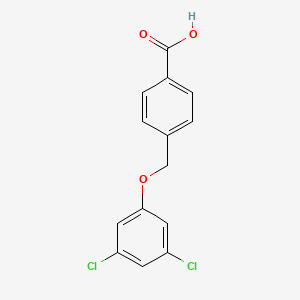

2,3,4-Trimethyl-1H-indol-5-amine is a chemical compound with the molecular formula C11H14N2 . It is a hydrochloride salt with a molecular weight of 210.71 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethyl-1H-indol-5-amine consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . The compound has three methyl groups attached to the second, third, and fourth carbon atoms of the indole ring .Scientific Research Applications

Catalytic Aminomethylation of Indoles

Research by Sakai et al. (2003) on the aminomethylation of electron-rich aromatics with an N-silyl-N,O-acetal catalyzed by a metal triflate-TMSCl system demonstrates the synthesis of primary amine derivatives from indoles. This method facilitates the introduction of an aminomethyl group onto indoles, showcasing a strategy for functionalizing indole cores that could be applicable to derivatives like "2,3,4-Trimethyl-1H-indol-5-amine" (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).

Synthesis of 11C-Amides from Indoles

Karimi and Långström (2003) explored the synthesis of 11C-amides using [11C]carbon monoxide and in situ activated amines by palladium-mediated carboxaminations, indicating the potential of indole derivatives in radiolabeling for imaging studies. This work suggests the versatility of indole compounds in creating radiolabeled molecules for medical diagnostics (Karimi & Långström, 2003).

Neurotropic Activity Study

Zaliznaya et al. (2020) conducted a study on the neurotropic activity of pyrrolopyrimidin-4-ones rearrangement products, including indole derivatives. This research highlights the potential biological activities of indole compounds, which could extend to "2,3,4-Trimethyl-1H-indol-5-amine" derivatives in pharmaceutical applications (Zaliznaya, Varenichenko, Farat, & Markov, 2020).

Applications in Heterocyclic Compound Synthesis

Yamashkin et al. (2006) investigated the potential use of amino-methoxy(methyl)-indoles in the synthesis of pyrrolo[2,3-f]quinolines. This study shows how indole derivatives can be utilized in the synthesis of complex heterocyclic compounds, possibly including "2,3,4-Trimethyl-1H-indol-5-amine" (Yamashkin, Oreshkina, Romanova, & Yurovskaya, 2006).

Enantioselective Organocatalytic Indole Alkylations

Austin and MacMillan (2002) described the enantioselective organocatalytic alkylation of indoles, presenting a method for the selective synthesis of chiral indole derivatives. This technique could potentially be applied to synthesize enantiomerically pure versions of "2,3,4-Trimethyl-1H-indol-5-amine" (Austin & MacMillan, 2002).

Safety and Hazards

Future Directions

Indole derivatives, including 2,3,4-Trimethyl-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which provides a valuable direction for future research and development .

properties

IUPAC Name |

2,3,4-trimethyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10/h4-5,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDARVXVPAKMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)

![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)

![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)

![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)

![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)